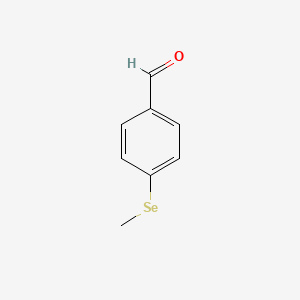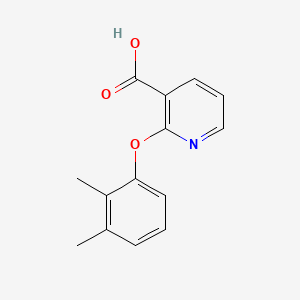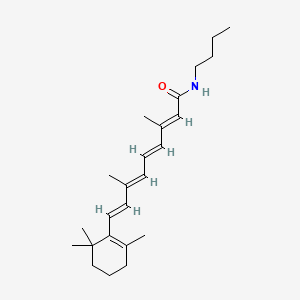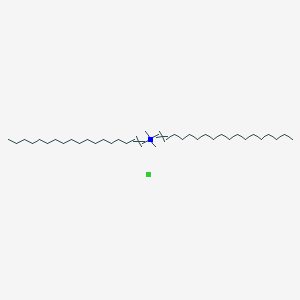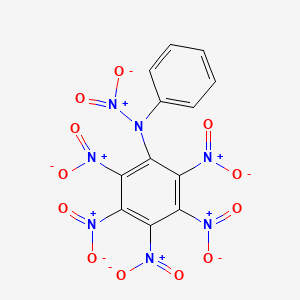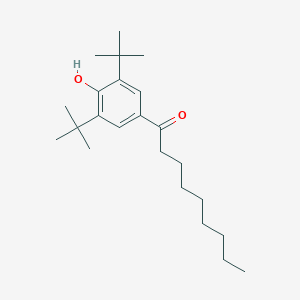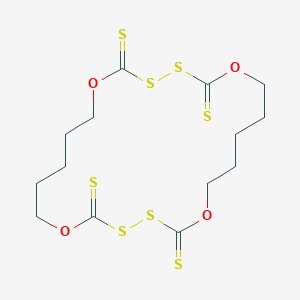
1,6,12,17-Tetraoxa-3,4,14,15-tetrathiacyclodocosane-2,5,13,16-tetrathione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,6,12,17-Tetraoxa-3,4,14,15-tetrathiacyclodocosane-2,5,13,16-tetrathione is a complex organic compound characterized by its unique structure containing both oxygen and sulfur atoms. This compound belongs to the class of macrocyclic ligands, which are known for their ability to form stable complexes with various metal ions. The presence of multiple sulfur and oxygen atoms in its structure makes it an interesting subject for research in coordination chemistry and materials science.
準備方法
The synthesis of 1,6,12,17-Tetraoxa-3,4,14,15-tetrathiacyclodocosane-2,5,13,16-tetrathione typically involves multi-step organic reactions. One common synthetic route includes the reaction of appropriate diols and dithiols under controlled conditions to form the macrocyclic structure. The reaction conditions often require the use of catalysts and specific solvents to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity of the compound.
化学反応の分析
1,6,12,17-Tetraoxa-3,4,14,15-tetrathiacyclodocosane-2,5,13,16-tetrathione undergoes various types of chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions, particularly at the sulfur atoms, to form thiols or other reduced sulfur species.
Substitution: The oxygen and sulfur atoms in the macrocyclic ring can participate in substitution reactions with various electrophiles or nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles depending on the desired substitution reaction. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1,6,12,17-Tetraoxa-3,4,14,15-tetrathiacyclodocosane-2,5,13,16-tetrathione has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form stable complexes with metal ions, which can be studied for their electronic and structural properties.
Biology: The compound’s ability to bind metal ions makes it useful in studying metalloproteins and metalloenzymes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of metal-based drugs.
Industry: The compound’s unique properties make it useful in the development of new materials, such as catalysts and sensors.
作用機序
The mechanism by which 1,6,12,17-Tetraoxa-3,4,14,15-tetrathiacyclodocosane-2,5,13,16-tetrathione exerts its effects is primarily through its ability to form stable complexes with metal ions. The oxygen and sulfur atoms in the macrocyclic ring act as donor atoms, coordinating with metal ions to form stable chelates. These metal complexes can then participate in various chemical reactions, depending on the nature of the metal ion and the specific application.
類似化合物との比較
1,6,12,17-Tetraoxa-3,4,14,15-tetrathiacyclodocosane-2,5,13,16-tetrathione can be compared with other similar macrocyclic compounds, such as:
1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane: This compound contains nitrogen atoms in place of some sulfur atoms, which affects its coordination properties and reactivity.
4,7,13,16-Tetraoxa-1,10-dithiacyclooctadecane: This compound has a similar structure but with fewer sulfur atoms, leading to different chemical and physical properties. The uniqueness of this compound lies in its specific arrangement of oxygen and sulfur atoms, which provides distinct coordination chemistry and reactivity compared to other macrocyclic compounds.
特性
CAS番号 |
35087-07-1 |
|---|---|
分子式 |
C14H20O4S8 |
分子量 |
508.8 g/mol |
IUPAC名 |
1,6,12,17-tetraoxa-3,4,14,15-tetrathiacyclodocosane-2,5,13,16-tetrathione |
InChI |
InChI=1S/C14H20O4S8/c19-11-15-7-3-1-4-8-16-12(20)24-26-14(22)18-10-6-2-5-9-17-13(21)25-23-11/h1-10H2 |
InChIキー |
GGCAWABCCRNLBV-UHFFFAOYSA-N |
正規SMILES |
C1CCOC(=S)SSC(=S)OCCCCCOC(=S)SSC(=S)OCC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


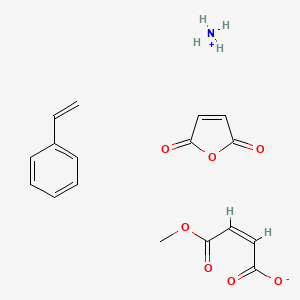
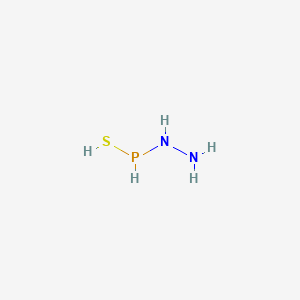

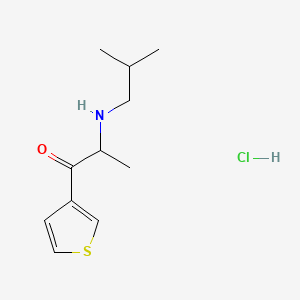
![1,1',1''-[2-(Phenylsulfonyl)propane-1,2,3-triyl]tribenzene](/img/structure/B14687006.png)

